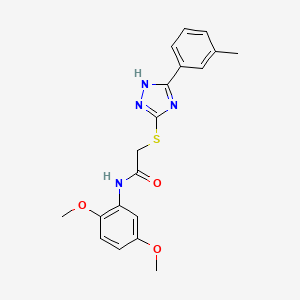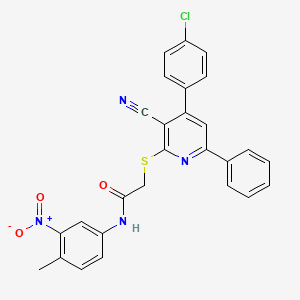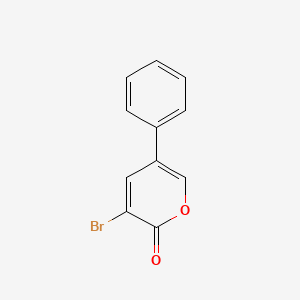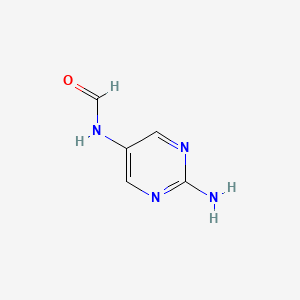
N-(2-Aminopyrimidin-5-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminopyrimidin-5-yl)formamide is a pyrimidine derivative that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of an amino group at the 2-position and a formamide group at the 5-position of the pyrimidine ring in this compound contributes to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminopyrimidin-5-yl)formamide typically involves multiple steps, starting from acyclic starting materials. One common method involves the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt. This intermediate is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
N-(2-Aminopyrimidin-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The amino and formamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
N-(2-Aminopyrimidin-5-yl)formamide has a wide range of scientific research applications, including:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Aminopyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. For example, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes involved in the metabolism of the Trypanosoma parasite . Similarly, its antiplasmodial activity is linked to its interference with the life cycle of the Plasmodium parasite . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
N-(2-Aminopyrimidin-5-yl)formamide can be compared with other similar pyrimidine derivatives, such as:
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: This compound has similar structural features but includes chlorine atoms at positions 4 and 6, which can influence its reactivity and biological activity.
2-Aminopyrimidine derivatives: These compounds share the amino group at the 2-position but may have different substituents at other positions, leading to variations in their chemical and biological properties.
特性
分子式 |
C5H6N4O |
|---|---|
分子量 |
138.13 g/mol |
IUPAC名 |
N-(2-aminopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H6N4O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10)(H2,6,7,8) |
InChIキー |
HNHUKXNVDFQORC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)N)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate](/img/structure/B11774964.png)


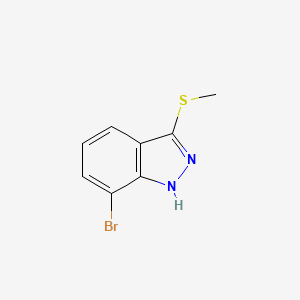
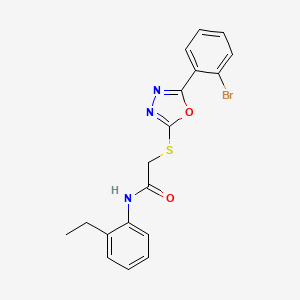
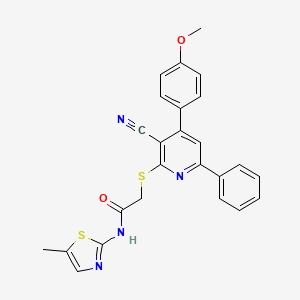
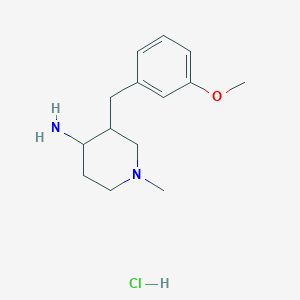


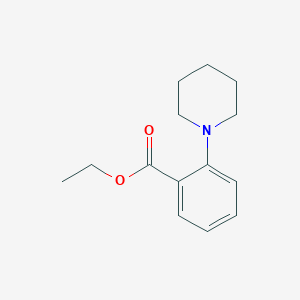
![5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)
